molecular formula C12H24O2 B14434542 8-(Methoxymethoxy)-2,6-dimethyloct-2-ene CAS No. 77661-65-5

8-(Methoxymethoxy)-2,6-dimethyloct-2-ene

Cat. No.: B14434542
CAS No.: 77661-65-5
M. Wt: 200.32 g/mol
InChI Key: FOHSORCMPMVCAQ-UHFFFAOYSA-N
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Description

8-(Methoxymethoxy)-2,6-dimethyloct-2-ene is an organic compound characterized by the presence of a methoxymethoxy group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethoxy)-2,6-dimethyloct-2-ene typically involves the methoxymethylation of an alcohol precursor. One common method involves the use of chloromethyl methyl ether in the presence of a base such as diisopropylethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethoxy)-2,6-dimethyloct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-(Methoxymethoxy)-2,6-dimethyloct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methoxymethoxy)-2,6-dimethyloct-2-ene involves its interaction with specific molecular targets. The methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methoxymethoxy)-2,6-dimethyloct-2-ene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxymethoxy group provides a versatile functional handle for further chemical modifications, making it valuable in synthetic chemistry and drug development.

Properties

CAS No.

77661-65-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

8-(methoxymethoxy)-2,6-dimethyloct-2-ene

InChI

InChI=1S/C12H24O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,12H,5,7-10H2,1-4H3

InChI Key

FOHSORCMPMVCAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOCOC

Origin of Product

United States

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